molecular formula C10H9NO3 B8304922 Methyl 4-cyano-5-hydroxy-2-methylbenzoate

Methyl 4-cyano-5-hydroxy-2-methylbenzoate

Cat. No. B8304922
M. Wt: 191.18 g/mol
InChI Key: CBDAVKKXLOUZNM-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

Synthesized according to the method of reagent preparation 41 by replacement of step 6 with the conversion of methyl 4-cyano-5-iodo-2-methylbenzoate to methyl 4-cyano-5-hydroxy-2-methylbenzoate according to the method described in Chemical & Pharmaceutical Bulletin (2007), 55(9), 1361-1364 followed by phenol alkylation with 2-bromoethyl methyl ether then proceeding with steps 7 and 8. MS (EI) for C12H15NO5: 254 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1C(I)=C[C:6]([C:7]([O:9][CH3:10])=O)=C(C)C=1)#N.[C:15]([C:17]1[C:26]([OH:27])=[CH:25][C:20]([C:21]([O:23]C)=[O:22])=[C:19]([CH3:28])[CH:18]=1)#[N:16].C1([OH:35])C=CC=CC=1.COCCBr>>[NH2:16][C:15]([C:17]1[C:26]([O:27][CH2:6][CH2:7][O:9][CH3:10])=[CH:25][C:20]([C:21]([OH:23])=[O:22])=[C:19]([CH3:28])[CH:18]=1)=[O:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1I)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
NC(=O)C1=CC(=C(C(=O)O)C=C1OCCOC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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